molecular formula C10H17N3 B1373622 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine CAS No. 1334203-56-3

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No. B1373622
CAS RN: 1334203-56-3
M. Wt: 179.26 g/mol
InChI Key: KYHNEDNGQLMOER-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity, stability, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis and chemical transformations of related indazole derivatives have been explored, such as the N-methylation of 5-nitro-1H-indazole leading to various indazole compounds, which could serve as intermediates for further chemical reactions and potential applications in medicinal chemistry and material science (El’chaninov et al., 2018).

Combinatorial Chemistry

  • In combinatorial chemistry, indazole amines, including 1H-indazol-6-amine, have been utilized in three-component reactions to generate fused tetracyclic heterocycles. Such compounds have potential applications in drug discovery due to their structural diversity and biological relevance (Li et al., 2013).

Asymmetric Synthesis

  • Asymmetric synthesis techniques have been applied to create compounds with potential therapeutic applications, such as treatments for human papillomavirus infections. These methods highlight the importance of chiral chemistry in developing more effective and selective pharmaceutical agents (Boggs et al., 2007).

Luminescent Materials

  • Novel molecular emissive probes based on indazole compounds have been synthesized, indicating the use of such compounds in designing new luminescent materials for various applications, including sensors and imaging technologies (Núñez et al., 2012).

Energetic Materials

  • Research into nitrogen-rich molecules, including indazole derivatives, for potential use in energetic materials like gas generators. These studies contribute to the development of high-energy density materials for various industrial and military applications (Srinivas et al., 2014).

Hydroamination Reactions

  • Hydroamination studies involving tetrahydroindoles, closely related to the compound , provide insights into synthetic routes for amino derivatives of indole, which could have implications in pharmaceutical synthesis and organic chemistry (Sobenina et al., 2010).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying its acute and chronic toxicity, carcinogenicity, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could involve further synthetic modifications, mechanistic studies, or testing in different applications .

properties

IUPAC Name

1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHNEDNGQLMOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCC(C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

CAS RN

1334203-56-3
Record name 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
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